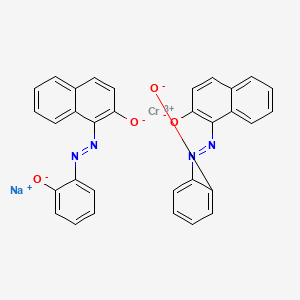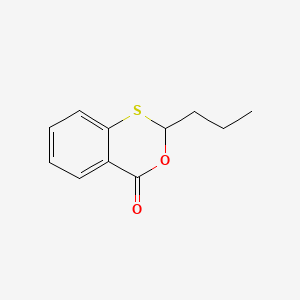
2-Propyl-4H-3,1-benzoxathiin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-4H-3,1-benzoxathiin-4-one is an organic compound with the molecular formula C11H12O2S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-4H-3,1-benzoxathiin-4-one can be achieved through the reaction of propargylic alcohols with salicylic or thiosalicylic acids under catalyst-free and open-air conditions . This method is advantageous due to its simplicity and the absence of a need for catalysts, making it more environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and straightforward reaction conditions, which can be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyl-4H-3,1-benzoxathiin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
2-Propyl-4H-3,1-benzoxathiin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propyl-4H-3,1-benzoxathiin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s heteroatoms can engage in hydrogen bonding, and its aromatic ring can participate in π–π interactions with biological targets. These interactions can inhibit enzyme activity or block receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds are similar in structure but contain a sulfur atom in place of oxygen.
4H-3,1-Benzoxazin-4-ones: These compounds have an oxygen atom instead of sulfur and are known for their enzyme inhibitory properties.
Uniqueness
2-Propyl-4H-3,1-benzoxathiin-4-one is unique due to its specific substitution pattern and the presence of both oxygen and sulfur atoms in its structure. This combination of elements allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
6629-33-0 |
|---|---|
Formule moléculaire |
C11H12O2S |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
2-propyl-3,1-benzoxathiin-4-one |
InChI |
InChI=1S/C11H12O2S/c1-2-5-10-13-11(12)8-6-3-4-7-9(8)14-10/h3-4,6-7,10H,2,5H2,1H3 |
Clé InChI |
ORSQFKFICRADEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1OC(=O)C2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


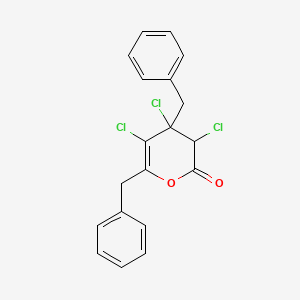


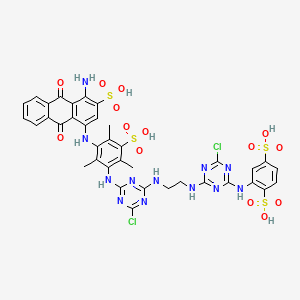

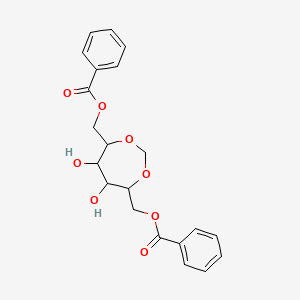

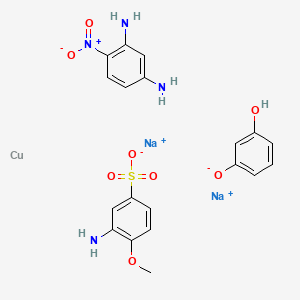
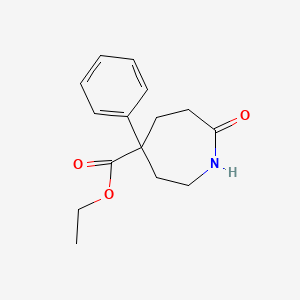
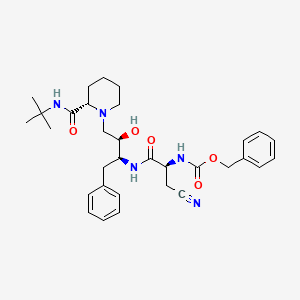
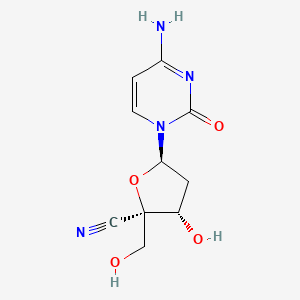

![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
